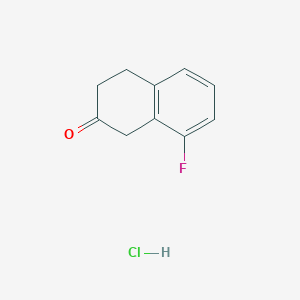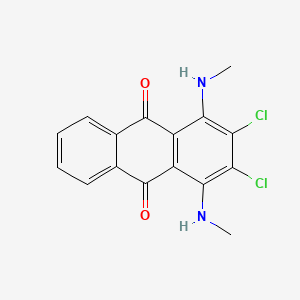
2,2'-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione) is an organic compound characterized by its unique structure, which includes two 1,3-diphenylpropane-1,3-dione moieties connected by a 1,4-phenylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione) typically involves the condensation of 1,4-phenylenediamine with two equivalents of 1,3-diphenylpropane-1,3-dione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,2’-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione) depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(1,4-Phenylene)bis(1-phenylethane-1,2-dione)
- 1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
- 2,2’-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one)
Uniqueness
2,2’-(1,4-Phenylene)bis(1,3-diphenylpropane-1,3-dione) is unique due to its specific structural features, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C36H26O4 |
|---|---|
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
2-[4-(1,3-dioxo-1,3-diphenylpropan-2-yl)phenyl]-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C36H26O4/c37-33(27-13-5-1-6-14-27)31(34(38)28-15-7-2-8-16-28)25-21-23-26(24-22-25)32(35(39)29-17-9-3-10-18-29)36(40)30-19-11-4-12-20-30/h1-24,31-32H |
Clave InChI |
DIXRFHQLSOQJJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)C(C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


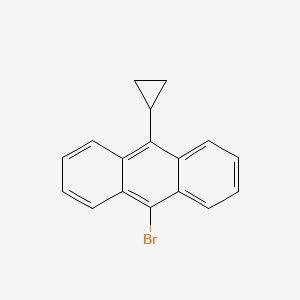
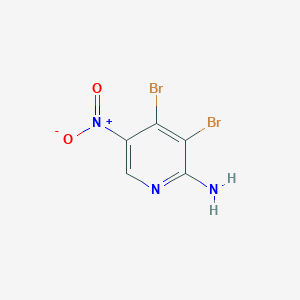


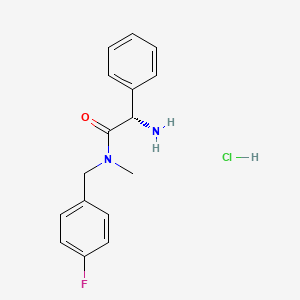
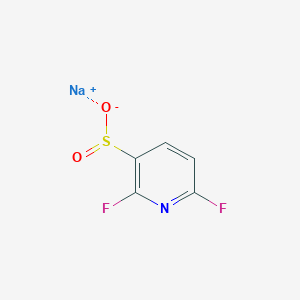
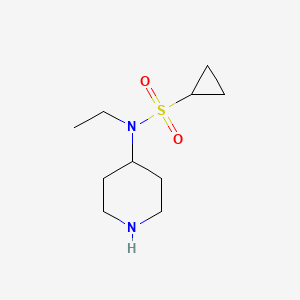

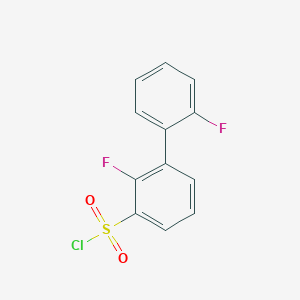
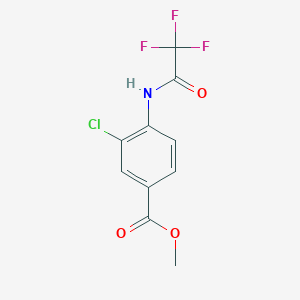

![1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)-](/img/structure/B13132375.png)
